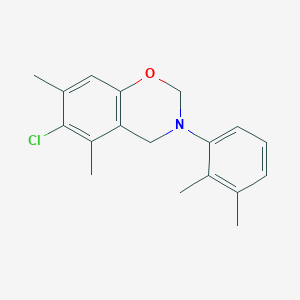

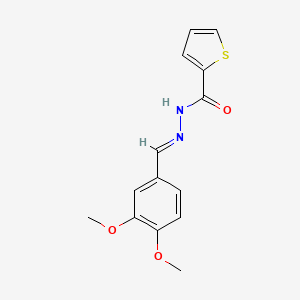

![molecular formula C18H21N3O2 B5550121 2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like 2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide often involves multi-step chemical reactions, starting from simpler precursors. For instance, the synthesis of related compounds such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, involves selective inhibition of histone deacetylases (HDACs) indicating a multi-step process that could be adapted for the target compound (Zhou et al., 2008). This suggests that the synthesis of the target compound would similarly require careful selection of starting materials and reaction conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been elucidated using techniques such as X-ray crystallography. For example, the structural analysis of N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide shows specific intramolecular and intermolecular interactions (Fun et al., 2009). Such studies provide insights into the spatial arrangement of atoms, which is crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions and Properties

Chemical reactions involving similar compounds often highlight the reactivity of specific functional groups. For instance, the synthesis of polyamides and polyimides from amino/methylene bis[benzenamine] styryl pyridines involves condensation reactions that could be relevant for the target molecule's synthesis and functionalization (Peesapati et al., 1997). These reactions not only demonstrate the synthetic routes possible but also shed light on the stability and reactivity of the compound under various conditions.

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystallinity, are often determined by their molecular structure. For example, the solubility and thermal properties of polyimides derived from related molecules indicate high thermal stability and solubility in polar solvents, which might suggest similar properties for the target compound (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and the potential for undergoing specific chemical transformations, are crucial for understanding the target compound's utility and limitations. The synthesis and characterization of polyamides and polyimides based on similar structures offer insights into the reactive sites and chemical behavior of these molecules (Liaw et al., 2001).

Scientific Research Applications

Radiolabeled Benzamides in Cancer Research

Radiolabeled benzamides have been explored for their application in cancer research, particularly for imaging and detecting melanoma metastases. A study by Maffioli et al. (1994) used iodine-123-labeled benzamide for scintigraphic detection of melanoma metastases, exploiting the ectodermic origin of melanocytes and melanin presence in the substantia nigra as the theoretical basis for this application. The tracer showed promise in detecting cutaneous lesions, superficial pathologic lymph nodes, pulmonary, and hepatic metastases, highlighting its potential in melanoma imaging (Maffioli et al., 1994).

Monitoring of Carcinogenic Compounds

Research has also focused on the detection and monitoring of carcinogenic heterocyclic aromatic amines (HAAs) in biological samples. Bessette et al. (2009) developed a method to measure HAAs accumulated in human hair and rodent fur, aiming to biomonitor exposure to these potential carcinogens found in cooked meats. The study found that HAAs could be detected in hair samples from meat-eaters, suggesting a dietary exposure pathway. This kind of research has implications for understanding environmental and dietary exposure to carcinogenic compounds (Bessette et al., 2009).

Pharmacokinetics and Metabolism Studies

Pharmacokinetics and metabolism studies are crucial in drug development and toxicology. For instance, Uckert et al. (1989) studied the tolerance and pharmacokinetics of KW-5805, a new antiulcer compound, in humans to evaluate its safety and metabolic profile. Such studies are vital for understanding how drugs are absorbed, metabolized, and excreted in the human body, guiding dosage recommendations and safety evaluations (Uckert et al., 1989).

Exposure Assessment to Environmental Toxins

Wakabayashi et al. (1993) and Nagao et al. (1996) conducted studies on the exposure to heterocyclic amines, providing insights into human exposure to carcinogens in food and the environment. These studies contribute to the understanding of risk factors associated with diet and cancer, emphasizing the importance of monitoring and regulating exposure to potentially harmful compounds (Wakabayashi et al., 1993); (Nagao et al., 1996).

properties

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-N-(6-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-12-8-7-11-15(19-12)21-16(22)13-9-5-6-10-14(13)20-17(23)18(2,3)4/h5-11H,1-4H3,(H,20,23)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKNLBYQFMMKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dimethyl-propionylamino)-N-(6-methyl-pyridin-2-yl)-benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

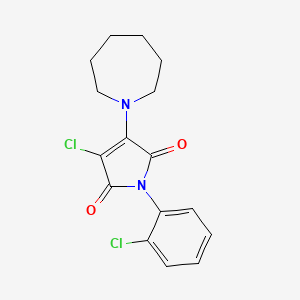

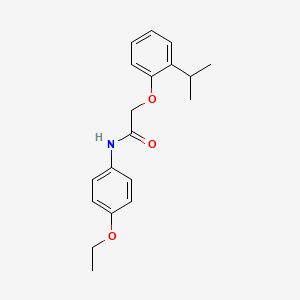

![2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5550046.png)

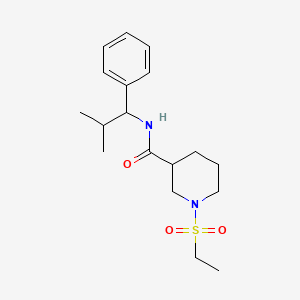

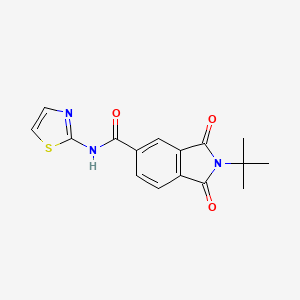

![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)

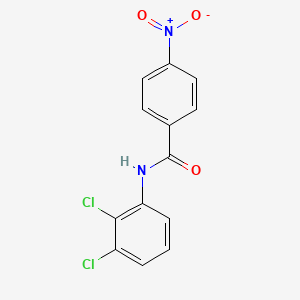

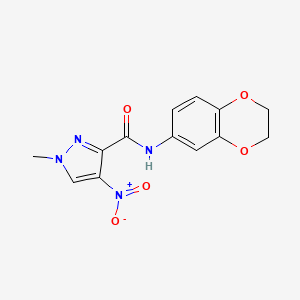

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)

![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)